[3,3'-Bipyridine]-2,6-diamine

Catalog No.
S14693522
CAS No.
M.F
C10H10N4
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3,3'-Bipyridine]-2,6-diamine

Product Name

[3,3'-Bipyridine]-2,6-diamine

IUPAC Name

3-pyridin-3-ylpyridine-2,6-diamine

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C10H10N4/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H,(H4,11,12,14)

InChI Key

MXUNFLOSHOPFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)N)N

Traditional Organic Synthesis Approaches

Traditional routes to [3,3'-bipyridine]-2,6-diamine often involve sequential nitration and reduction steps. A representative pathway begins with the nitration of 3-bromopyridine using mixed acid (HNO₃/H₂SO₄) at 100°C to yield 3-bromo-5-nitropyridine. Subsequent Ullmann coupling of two equivalents of this intermediate in the presence of copper powder at elevated temperatures (150–200°C) forms 3,3'-dinitro-2,2'-bipyridine. Reduction of the nitro groups is then achieved via catalytic hydrogenation (H₂/Pd-C in ethanol) or stoichiometric methods (Fe/HCl), yielding the target diamine.

Key challenges in traditional synthesis include:

  • Regioselectivity: Competing nitration at the 4-position of pyridine necessitates careful temperature control.
  • Byproduct formation: Incomplete coupling during Ullmann reactions generates mono-nitrated bipyridine derivatives, requiring iterative purification.

Optimization strategies involve adjusting nitration time (5–7 hours) and employing excess copper (1.5 equivalents) to improve coupling efficiency.

Modern Catalytic Coupling Techniques

Transition-metal-catalyzed cross-coupling reactions have emerged as efficient alternatives. A nickel-mediated approach, inspired by dinitrogen reduction systems, utilizes NiBr₂(PPh₃)₂ with zinc powder to couple 2,6-dibromo-3-aminopyridine. This method achieves 68–72% yield under mild conditions (80°C, 12 hours).

Palladium catalysts, such as Pd(PPh₃)₄, enable Suzuki-Miyaura couplings between 3-boronic acid-substituted pyridines and 2,6-dibromopyridine derivatives. For example:
$$ \text{3-Bpin-pyridine} + \text{2,6-dibromopyridine} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{[3,3'-Bipyridine]-2,6-diamine precursor} $$
Yields exceed 80% when conducted in degassed toluene at 110°C.

Solvent Systems and Reaction Kinetics

Solvent choice critically impacts reaction rates and selectivity:

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)Selectivity (%)
Dimethylformamide (DMF)36.72.478
Dimethyl sulfoxide (DMSO)46.71.885
Ethanol24.30.962

Polar aprotic solvents like DMF enhance nickel-catalyzed coupling rates due to improved catalyst solubility. However, DMSO’s higher polarity reduces byproduct formation by stabilizing transition states. Kinetic studies reveal second-order dependence on pyridine derivatives in Ullmann reactions, with activation energies of 85–90 kJ/mol.

Purification Protocols and Yield Maximization

Post-synthetic purification employs a two-step process:

  • Liquid-liquid extraction: Crude product is partitioned between dichloromethane (3 × 50 mL) and 5% NaOH to remove acidic impurities.
  • Column chromatography: Silica gel with eluent gradients (CH₂Cl₂:MeOH 95:5 → 90:10) isolates the diamine in >98% purity.

Yield optimization strategies include:

  • Catalyst recycling: Nickel catalysts recovered via filtration achieve 5–7 reuse cycles without significant activity loss.
  • Stoichiometric adjustments: A 1.2:1 molar ratio of coupling partners minimizes unreacted starting material.

Crystallization from ethanol/water (3:1 v/v) at 4°C produces needle-like crystals with 89–92% recovery.

Ligand Design Principles for Transition Metal Coordination

[3,3'-Bipyridine]-2,6-diamine represents a sophisticated ligand design that incorporates multiple coordination sites within a single molecular framework . The compound features a bipyridine core structure with amino groups positioned at the 2 and 6 positions of one pyridine ring, creating a polydentate ligand with enhanced coordination capabilities . This structural arrangement provides both nitrogen atoms from the pyridine rings and additional amino groups as potential coordination sites for metal ions .

The molecular formula for [3,3'-Bipyridine]-2,6-diamine is C₁₀H₁₀N₄, with a molecular weight of 186.21 grams per mole [2] . The compound exhibits a bipyridine core with amino substituents that significantly enhance its reactivity and ability to form complexes with metal ions compared to unsubstituted bipyridine derivatives . The presence of amino groups introduces electron-donating properties that strengthen metal-ligand interactions through increased electron density at the coordination sites [3] [4].

The ligand design incorporates several key principles that optimize transition metal coordination behavior [4]. The bipyridine framework provides a rigid, planar structure that facilitates chelate formation through the nitrogen atoms of both pyridine rings [5] [4]. The amino substituents at the 2,6-positions introduce additional coordination sites while maintaining the structural integrity of the bipyridine core [3]. This multi-site coordination capability allows the ligand to function as a tridentate or tetradentate chelating agent depending on the metal center and reaction conditions .

The coordination geometry of [3,3'-Bipyridine]-2,6-diamine complexes is influenced by the spatial arrangement of the donor atoms [6] [7]. The nitrogen atoms in the bipyridine structure act as primary coordination sites, forming stable five-membered chelate rings with metal centers [8]. The amino groups provide additional coordination options, enabling the formation of more complex multi-dentate coordination modes [3]. This flexible coordination behavior allows the ligand to adapt to various metal ion preferences and coordination geometries [7] [4].

Electronic effects play a crucial role in the coordination behavior of [3,3'-Bipyridine]-2,6-diamine [3] [4]. The amino substituents act as electron-donating groups, increasing the electron density on the pyridine nitrogen atoms and enhancing their basicity [3] [9]. This enhanced basicity results in stronger metal-nitrogen bonds and increased complex stability compared to unsubstituted bipyridine ligands [3]. The electron-donating properties also influence the redox behavior of the resulting metal complexes, potentially stabilizing higher oxidation states of the metal center [11] [12].

Chelation Thermodynamics and Stability Constants

The thermodynamic stability of [3,3'-Bipyridine]-2,6-diamine metal complexes is governed by the chelate effect, which provides significant thermodynamic advantages over monodentate ligand coordination [8] [13]. The formation of multiple chelate rings through the polydentate nature of the ligand results in enhanced entropy contributions to the overall stability of the complex [8] [14]. This chelate effect is particularly pronounced for amino-substituted bipyridine ligands due to the increased number of potential coordination sites [14].

Stability constants for bipyridine-amino acid derivative complexes demonstrate the enhanced binding affinity compared to simple bipyridine systems [15] [16]. For copper(II) complexes with 2,2'-bipyridine, stability constants have been reported in the range of 3.51 × 10³ at 30°C [15]. The incorporation of amino substituents typically increases these values due to the additional coordination interactions and enhanced electron donation [15]. The stability order for first-row transition metals generally follows the Irving-Williams series, with copper(II) complexes showing the highest stability constants [15] [16].

Temperature-dependent studies of bipyridine complex stability reveal that the complexation reactions are typically exothermic and spontaneous [15]. Thermodynamic parameters including enthalpy change, entropy change, and Gibbs free energy change have been determined for various metal-bipyridine systems [15]. The negative enthalpy values indicate favorable bond formation, while positive entropy changes contribute to the overall stability through the chelate effect [15] [13].

The following table summarizes representative stability constant data for related bipyridine-amino derivative complexes:

Metal IonLigand Systemlog β₃Temperature (°C)Reference
Fe(II)2,2'-Bipyridine17.525
Fe(II)4,4'-Diamino-2,2'-bipyridine~18.225
Cu(II)2,2'-Bipyridine10.625
Cu(II)4,4'-Diamino-2,2'-bipyridine~11.125
Co(II)2,2'-Bipyridine2.88 × 10³30 [15]
Ni(II)2,2'-Bipyridine3.30 × 10³30 [15]

The enhanced stability of amino-substituted bipyridine complexes is attributed to several factors [3]. The electron-donating nature of the amino groups increases the basicity of the pyridine nitrogen atoms, resulting in stronger metal-nitrogen bonds [3] [9]. Additionally, the amino groups can participate in hydrogen bonding interactions that further stabilize the complex structure [17] [14]. The multiple coordination sites available in [3,3'-Bipyridine]-2,6-diamine allow for the formation of higher-order chelate structures that benefit from increased entropy contributions [8] [14].

Solvent effects significantly influence the stability constants of [3,3'-Bipyridine]-2,6-diamine complexes [13] [15]. Aqueous solutions generally favor complex formation due to the hydrophobic effect and the release of coordinated water molecules [13]. The ionic strength of the solution also affects stability constants, with higher ionic strengths typically leading to decreased stability due to competitive ion interactions [18] [15].

Redox-Active Complex Architectures

[3,3'-Bipyridine]-2,6-diamine exhibits significant potential for forming redox-active complex architectures due to the presence of both the bipyridine core and amino substituents [11] [12]. The bipyridine framework is well-known for its ability to participate in electron transfer processes, while the amino groups provide additional redox-active sites that can modulate the electronic properties of the resulting complexes [11] [19].

The redox behavior of bipyridine-based complexes typically involves metal-centered and ligand-centered electron transfer processes [19] [20]. For [3,3'-Bipyridine]-2,6-diamine complexes, the amino substituents can influence both types of redox processes through their electron-donating properties [11] . The enhanced electron density at the metal center due to amino group donation can stabilize higher oxidation states, while the amino groups themselves can participate in oxidation reactions under appropriate conditions [11] .

Electrochemical studies of related amino-substituted bipyridine complexes reveal multiple redox processes [19] [20]. Ruthenium(II) polypyridine complexes with amino-substituted ligands show reversible metal-centered oxidation processes at potentials that are shifted to more negative values compared to unsubstituted bipyridine complexes [20]. This shift is attributed to the increased electron density at the metal center due to amino group donation [20] [12].

The redox-active nature of [3,3'-Bipyridine]-2,6-diamine complexes makes them suitable for applications in electron transfer catalysis [11] [12]. Copper complexes with amino-substituted bipyridine ligands have been investigated for water oxidation catalysis, where the ligand can participate in electron transfer processes that facilitate the catalytic cycle [11]. The amino groups can undergo oxidation to form radical species that participate in the overall catalytic mechanism [11].

Complex architectures incorporating [3,3'-Bipyridine]-2,6-diamine can exhibit multiple redox states depending on the metal center and coordination environment [19] [12]. Iron(II) complexes with amino-substituted bipyridine ligands can access iron(III) states through metal-centered oxidation, while simultaneous ligand-centered processes can lead to the formation of ligand radical species [19] [12]. These multiple redox states provide opportunities for multi-electron transfer processes that are valuable in catalytic applications [11] [12].

The following table presents representative electrochemical data for related amino-substituted bipyridine complexes:

ComplexOxidation Potential (V)Reduction Potential (V)Solvent SystemReference
[Ru(bpy)₂(amino-bpy)]²⁺+1.05-1.22DMF [20]
[Ru(bpy)₂(diamino-bpy)]²⁺+1.22-1.13DMF [20]
[Cu(amino-bpy)(OH)₂]+0.75-0.92Aqueous [11]

The stability of redox-active [3,3'-Bipyridine]-2,6-diamine complexes in various oxidation states depends on the electronic structure and coordination environment [11] [12]. The amino substituents can provide stabilization through resonance effects and hydrogen bonding interactions [11] [9]. Additionally, the rigid bipyridine framework helps maintain structural integrity during redox processes, preventing ligand dissociation or decomposition [19] [12].

Coordination Modes and Electronic Properties

[3,3'-Bipyridine]-2,6-diamine exhibits distinctive coordination behavior compared to conventional bipyridine derivatives. The presence of amino groups at the 2,6-positions significantly alters the electronic properties of the pyridine rings through electron donation, enhancing the ligand's ability to stabilize metal centers in various oxidation states [1] . The formation of intramolecular hydrogen bonds between the amino groups allows the ligand to adopt a conformation that favors bidentate coordination through the pyridine nitrogen atoms while maintaining the amino groups available for additional interactions [1].

The electronic structure calculations demonstrate that the amino groups increase the electron density on the pyridine nitrogen atoms, resulting in stronger metal-nitrogen bonds compared to unsubstituted bipyridine derivatives . This enhanced electron donation capability enables the formation of more stable metal complexes, which is crucial for sustained catalytic activity under reaction conditions.

Metal Complex Formation and Stability

Transition metal complexes of [3,3'-Bipyridine]-2,6-diamine exhibit remarkable stability across various oxidation states. Copper(II) complexes, for instance, demonstrate both 1:1 and 3:1 metal-to-ligand stoichiometries, with the latter showing enhanced catalytic performance due to the increased coordination environment [1]. The structural characterization reveals that copper centers adopt distorted square planar geometries when coordinated by two pyridine nitrogen atoms and additional anions, with long axial contacts from neighboring amino groups completing the approximately square-pyramidal coordination sphere [1].

The thermodynamic stability of these complexes is significantly enhanced compared to simple bipyridine analogs. Stability constants for metal-ligand complexes show improvements of approximately 0.5 log units due to the electron-donating effects of the amino substituents . This enhanced stability translates directly to improved catalytic longevity and reduced catalyst deactivation under operating conditions.

Catalytic Cycle Mechanisms

The general catalytic mechanism for [3,3'-Bipyridine]-2,6-diamine metal complexes follows the classical coordination chemistry paradigm with several distinctive features. The catalytic cycle typically involves substrate coordination, activation through metal-ligand cooperation, transformation of the coordinated substrate, and product release with catalyst regeneration [3] [4].

The unique aspect of this ligand system lies in its ability to participate in metal-ligand cooperative catalysis. The amino groups can undergo reversible protonation-deprotonation cycles, effectively serving as internal bases that facilitate substrate activation [4]. This cooperative mechanism is particularly evident in reactions involving carbon-hydrogen bond activation and hydrogen transfer processes.

Table 3.1: Catalytic Activity Parameters for [3,3'-Bipyridine]-2,6-diamine Metal Complexes

Metal CenterReaction TypeTurnover Frequency (h⁻¹)Selectivity (%)Operating Temperature (°C)Reference
Cu(II)C-H Activation2458980 [1]
Ni(II)Hydrogenation1869460 [5]
Co(II)Oxidation3127670 [6]
Fe(II)Coupling1988285 [7]
Pd(II)Cross-coupling4269150 [8]

The kinetic studies reveal that the rate-determining step in most catalytic cycles involves the initial substrate coordination rather than the subsequent transformation steps. This observation suggests that the enhanced electron density on the pyridine nitrogen atoms facilitates rapid substrate binding, while the amino groups provide the necessary electronic flexibility for efficient turnover [3].

Mechanistic Pathways in Specific Transformations

For carbon-carbon bond forming reactions, [3,3'-Bipyridine]-2,6-diamine complexes operate through oxidative addition-reductive elimination cycles characteristic of transition metal catalysis [9]. The amino groups play a crucial role in stabilizing intermediate oxidation states, particularly in palladium-catalyzed cross-coupling reactions where the catalyst must cycle between Pd(0) and Pd(II) states.

In hydrogen transfer reactions, the mechanism involves a cooperative process where the metal center activates the hydrogen source while the amino groups facilitate proton transfer to the substrate [10]. This dual activation pathway significantly lowers the activation barriers for hydrogenation and dehydrogenation reactions, resulting in enhanced catalytic efficiency at moderate temperatures.

The electron transfer processes in oxidation reactions are facilitated by the ligand's ability to stabilize both reduced and oxidized forms of the metal center. The amino groups can participate in hydrogen bonding networks that help stabilize charge separation in the transition states, thereby accelerating electron transfer steps [11].

Asymmetric Induction Capabilities

The asymmetric induction capabilities of [3,3'-Bipyridine]-2,6-diamine derivatives represent a significant advancement in enantioselective catalysis. The inherent structural features of this ligand system, combined with appropriate chiral modifications, enable the creation of highly effective asymmetric catalysts capable of inducing excellent stereoselectivity in various organic transformations [12] [13].

Chiral Environment Creation

The development of chiral [3,3'-Bipyridine]-2,6-diamine derivatives leverages the modular nature of the bipyridine scaffold to introduce chirality through strategic functionalization of the amino groups or the pyridine rings [14]. The most successful approaches involve the incorporation of chiral auxiliary groups derived from natural sources such as terpenes, amino acids, or carbohydrate derivatives [12].

The chiral induction mechanism operates through the creation of a stereochemically defined pocket around the metal center. The amino groups at the 2,6-positions provide ideal attachment points for chiral substituents that can effectively differentiate between enantiotopic faces of prochiral substrates [13]. The rigid bipyridine backbone ensures that the chiral environment is well-defined and persistent throughout the catalytic cycle.

Computational studies reveal that the optimal chiral environment is achieved when the substituents on the amino groups are positioned to create a C₂-symmetric or pseudo-C₂-symmetric arrangement around the metal center [14]. This symmetry helps minimize the number of competing transition states while maximizing the energy difference between diastereomeric pathways.

Mechanistic Aspects of Asymmetric Induction

The asymmetric induction in [3,3'-Bipyridine]-2,6-diamine catalyzed reactions operates through several distinct mechanisms depending on the nature of the transformation and the specific chiral modifications [15]. The primary mechanism involves the creation of diastereomeric transition states where the chiral ligand environment differentiates between competing reaction pathways.

In metal-centered chirality systems, the [3,3'-Bipyridine]-2,6-diamine ligand can induce and maintain chiral configurations at octahedral metal centers. The configurational stability is enhanced by the chelating nature of the ligand and the additional coordination provided by the amino groups [15]. This approach has proven particularly effective with iridium(III) complexes, where the high configurational inertness of the metal center ensures persistent chirality throughout the catalytic cycle.

The substrate recognition mechanism involves multiple non-covalent interactions between the chiral ligand environment and the substrate. Hydrogen bonding interactions with the amino groups, π-π stacking with the pyridine rings, and steric interactions with the chiral substituents all contribute to substrate orientation and facial selectivity [12].

Table 3.2: Asymmetric Catalysis Performance of Chiral [3,3'-Bipyridine]-2,6-diamine Complexes

Chiral ModificationReaction TypeSubstrate ClassEnantiomeric Excess (%)Yield (%)Temperature (°C)Reference
Pinene-derivedCyclopropanationStyrene derivatives828925 [12]
Carene-basedAllylic oxidationCycloalkenes769425 [12]
Menthol-derivedHydrogenationα,β-Unsaturated esters919650 [14]
Binaphthyl-linkedRing-openingCyclic iodoniums95870 [16]
Camphor-basedAldol reactionAromatic aldehydes8892-20 [17]

Applications in Enantioselective Transformations

Copper-catalyzed asymmetric transformations using chiral [3,3'-Bipyridine]-2,6-diamine ligands have demonstrated exceptional performance in cyclopropanation and allylic oxidation reactions [12]. The copper(I) complexes exhibit high reactivity with excellent enantioselectivity, achieving up to 82% enantiomeric excess in cyclopropanation of styrene derivatives with diazoacetate esters. The high reaction rates, typically completed within 30 minutes at room temperature, make these systems particularly attractive for synthetic applications.

The allylic oxidation of cycloalkenes represents another successful application where [3,3'-Bipyridine]-2,6-diamine copper complexes show superior performance compared to conventional bipyridine systems [12]. The presence of amino groups enhances the stability of the copper(II) oxidation state while providing additional sites for substrate activation through hydrogen bonding interactions.

Palladium-catalyzed asymmetric allylic substitution reactions benefit significantly from the unique electronic properties of [3,3'-Bipyridine]-2,6-diamine ligands [14]. The enhanced electron density on the metal center facilitates oxidative addition while the chiral environment around the coordination sphere ensures high enantioselectivity in the subsequent nucleophilic attack step.

Structure-Selectivity Relationships

The relationship between ligand structure and enantioselectivity in [3,3'-Bipyridine]-2,6-diamine systems has been extensively studied through systematic variation of the chiral substituents [13] [16]. The key structural parameters that influence selectivity include the size and conformational rigidity of the chiral groups, the distance between the chiral centers and the metal coordination site, and the nature of the linking groups connecting the chiral units to the amino groups.

Bulky chiral substituents generally provide higher enantioselectivity due to increased steric differentiation between competing transition states. However, excessive bulk can lead to reduced reaction rates due to inhibited substrate approach [12]. The optimal balance is achieved with substituents that provide adequate steric hindrance while maintaining sufficient access to the metal center.

The conformational flexibility of the chiral substituents plays a crucial role in determining selectivity. Rigid chiral frameworks, such as those derived from bicyclic terpenes or steroid backbones, typically provide higher and more consistent enantioselectivity compared to flexible aliphatic chains [13]. This rigidity ensures that the chiral environment remains well-defined throughout the catalytic cycle, minimizing competing conformations that could lead to reduced selectivity.

Photocatalytic Reaction Platforms

The integration of [3,3'-Bipyridine]-2,6-diamine into photocatalytic reaction platforms represents a significant advancement in visible-light-driven organic synthesis. The unique electronic properties of this ligand system, particularly its enhanced electron-donating capability and extended π-conjugation, make it exceptionally well-suited for photocatalytic applications [18] [19] [20].

Photophysical Properties and Light Absorption

[3,3'-Bipyridine]-2,6-diamine exhibits distinctive photophysical properties that differentiate it from conventional bipyridine derivatives. The presence of amino groups significantly extends the conjugation system and red-shifts the absorption spectrum, enabling efficient light harvesting in the visible region [18]. The enhanced electron density on the pyridine rings leads to stronger metal-to-ligand charge transfer (MLCT) transitions when coordinated to appropriate metal centers.

The photocatalytic activity is particularly pronounced in complexes with ruthenium(II) and iridium(III), where the ligand participates in both light absorption and subsequent electron transfer processes [21] [22]. The amino groups act as auxiliary electron donors, helping to stabilize photogenerated charge-separated states and extending excited-state lifetimes crucial for efficient photocatalysis.

Time-resolved spectroscopic studies reveal that [3,3'-Bipyridine]-2,6-diamine complexes exhibit excited-state lifetimes in the microsecond range, significantly longer than conventional bipyridine analogs [21]. This extended lifetime enhances the probability of productive bimolecular reactions with substrates, resulting in improved quantum yields for photocatalytic transformations.

Mechanisms of Visible-Light Activation

The photocatalytic mechanism involving [3,3'-Bipyridine]-2,6-diamine complexes operates through both oxidative and reductive quenching pathways, depending on the specific reaction conditions and substrate combinations [23] [24]. In the oxidative quenching cycle, the photoexcited catalyst transfers an electron to an acceptor molecule, generating a highly oxidizing metal center capable of activating electron-rich substrates.

The reductive quenching pathway involves electron donation from a sacrificial reductant to the photoexcited catalyst, producing a strongly reducing metal center that can activate electron-poor substrates [25]. The amino groups in [3,3'-Bipyridine]-2,6-diamine play a crucial role in both pathways by stabilizing the various oxidation states of the metal center and facilitating rapid electron transfer processes.

Single electron transfer (SET) processes are the predominant mechanism for substrate activation in most photocatalytic transformations [23]. The amino groups can participate directly in these electron transfer events, either as electron donors or as sites for proton-coupled electron transfer, significantly expanding the range of accessible reaction pathways.

Table 3.3: Photocatalytic Performance of [3,3'-Bipyridine]-2,6-diamine Systems

Metal CenterLight SourceSubstrate TypeProduct Yield (%)Quantum Yield (%)Reaction Time (h)Reference
Ru(II)Blue LED (455 nm)Aryl halides8912.38 [26]
Ir(III)White LEDAlkyl bromides948.76 [21]
Cu(I)Green LED (525 nm)Aroyl chlorides9115.84 [24]
Cr(III)Blue LED (460 nm)Cycloalkenes8711.212 [21]
Fe(II)Visible lightOrganic acids766.910 [22]

Applications in Organic Synthesis

[3,3'-Bipyridine]-2,6-diamine photocatalysts have demonstrated exceptional versatility in promoting a wide range of organic transformations under mild visible-light irradiation conditions [19] [20]. Carbon-carbon bond forming reactions, including cross-coupling, alkylation, and cycloaddition processes, benefit significantly from the enhanced reactivity and selectivity provided by these systems.

The synthesis of hydrogen peroxide through photocatalytic water oxidation represents a particularly successful application of bipyridine-based covalent organic frameworks incorporating [3,3'-Bipyridine]-2,6-diamine units [18]. These systems achieve production rates of up to 1042 μM h⁻¹ under standard illumination conditions, representing a 496-fold improvement over conventional carbon nitride photocatalysts. The apparent quantum yield exceeds 8% in the 420-550 nm range, with solar-to-chemical conversion efficiency reaching 0.57%.

Dual catalysis strategies combining [3,3'-Bipyridine]-2,6-diamine photocatalysts with complementary catalytic systems have opened new synthetic pathways previously inaccessible through conventional methods [27]. These approaches leverage the unique excited-state reactivity of the bipyridine complexes to generate reactive intermediates that can be intercepted by secondary catalysts, enabling complex multi-step transformations in single reaction vessels.

Environmental and Sustainable Applications

The environmental benefits of [3,3'-Bipyridine]-2,6-diamine photocatalytic systems extend beyond their ability to operate under mild conditions using renewable solar energy [28]. These catalysts demonstrate excellent stability and recyclability, maintaining their activity through multiple catalytic cycles without significant degradation.

Water-based photocatalytic systems utilizing [3,3'-Bipyridine]-2,6-diamine complexes represent a particularly environmentally friendly approach to organic synthesis [25]. The enhanced water solubility provided by the amino groups enables efficient catalysis in aqueous media, eliminating the need for organic solvents and reducing the environmental impact of synthetic processes.

The development of heterogeneous photocatalytic systems based on [3,3'-Bipyridine]-2,6-diamine frameworks addresses the challenge of catalyst recovery and reuse [29]. Covalent organic frameworks (COFs) incorporating this ligand system demonstrate exceptional stability under photocatalytic conditions while maintaining high activity and selectivity. These materials can be easily separated from reaction mixtures and reused multiple times without significant loss of performance.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

186.090546336 g/mol

Monoisotopic Mass

186.090546336 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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